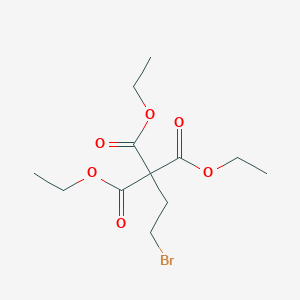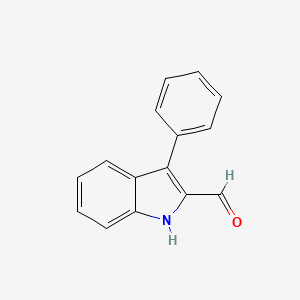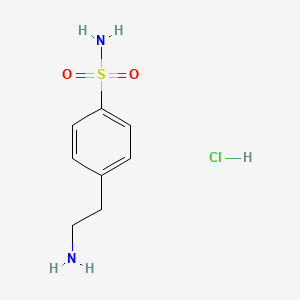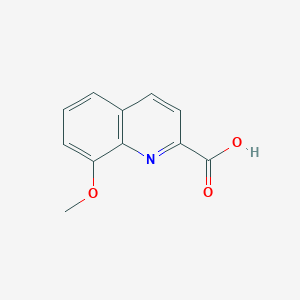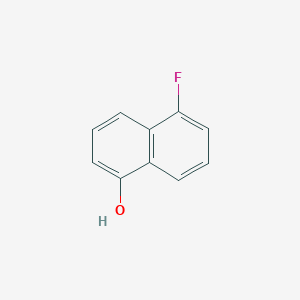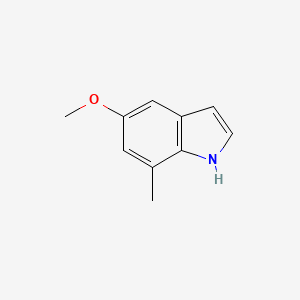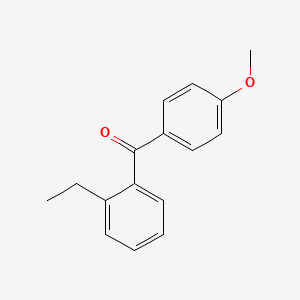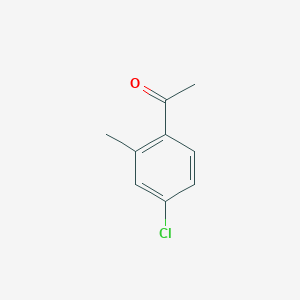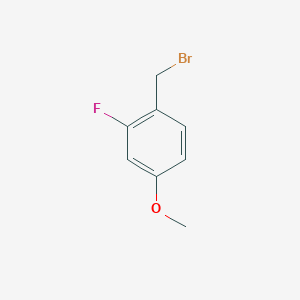
1-(Brommethyl)-2-Fluor-4-Methoxybenzol
Übersicht
Beschreibung
Bromomethyl compounds are often used as intermediates in organic synthesis . They can be employed in various reactions to introduce a methyl group into a molecule .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques and single crystal X-ray diffraction . The crystalline sample usually possesses a certain symmetry .Chemical Reactions Analysis
Benzene derivatives, including bromomethyl compounds, can undergo nucleophilic addition reactions . They can add hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be determined .Wissenschaftliche Forschungsanwendungen
Kontrollierte Radikalpolymerisation
Diese Verbindung wird bei der kontrollierten Radikalpolymerisation von Styrol eingesetzt. Die Brommethylgruppe wirkt als Initiator und erleichtert das Wachstum der Polymerkette durch einen Prozess, der als Atomtransferradikalpolymerisation (ATRP) bekannt ist. Diese Methode ermöglicht eine präzise Kontrolle über das Molekulargewicht und die Polydispersität des resultierenden Polymers .
Asymmetrische Veresterung
In Gegenwart eines chiralen cyclischen Guanidins wird 1-(Brommethyl)-2-Fluor-4-Methoxybenzol bei der asymmetrischen Veresterung von Benzoesäure eingesetzt. Diese Anwendung ist entscheidend bei der Synthese von chiralen Verbindungen, die wichtig für die Herstellung von Arzneimitteln mit spezifischen enantiomeren Eigenschaften sind .
Synthese von Brom-terminierten Polymeren
Die Verbindung dient als Initiator bei der Synthese von Brom-terminierten Poly-p-Methoxystyrolen und Polystyrolen. Die Bromendgruppen sind reaktive Stellen, die weiter modifiziert oder zur Pfropfung des Polymers auf andere Materialien verwendet werden können, wodurch die Funktionalität verbessert wird .
Zwischenprodukt für die organische Synthese
This compound: wird als Zwischenprodukt in verschiedenen organischen Syntheseprozessen eingesetzt. Seine Reaktivität aufgrund der Brommethylgruppe macht es zu einem wertvollen Baustein für die Konstruktion komplexerer organischer Moleküle .
Pharmazeutische Anwendungen
Die Rolle der Verbindung als Zwischenprodukt erstreckt sich auf pharmazeutische Anwendungen. Sie kann zur Synthese von pharmazeutisch aktiven Wirkstoffen (APIs) oder anderen wichtigen Zwischenprodukten verwendet werden, die in der Arzneimittelentwicklung und -produktion benötigt werden .
Alkylierungsmittel in der Peptidsynthese
Sie findet auch Verwendung als Alkylierungsmittel in der Peptidsynthese. Alkylierungsreaktionen sind unerlässlich, um Seitenketten einzuführen und die Struktur von Peptiden zu modifizieren, was ihre biologische Aktivität und ihr therapeutisches Potenzial verändern kann.
Wirkmechanismus
Target of Action
The primary target of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound may act as a reagent in this process, contributing to the formation of new carbon-carbon bonds .
Mode of Action
The interaction of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene with its targets involves a process known as transmetalation . This is a key step in the Suzuki–Miyaura coupling where the transfer of an organic group from boron to palladium occurs . The compound’s bromomethyl group plays a crucial role in this process .
Biochemical Pathways
Given its role in the suzuki–miyaura coupling, it can be inferred that it influences pathways involving carbon–carbon bond formation . The downstream effects of this could be the synthesis of complex organic compounds, crucial for various biological and chemical processes .
Result of Action
The molecular and cellular effects of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene’s action are likely related to its role in facilitating carbon–carbon bond formation. By acting as a reagent in the Suzuki–Miyaura coupling, it may contribute to the synthesis of a variety of organic compounds . These compounds could have various roles, depending on their structure and properties.
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura coupling, in which this compound acts as a reagent, is typically performed under mild conditions and requires a palladium catalyst .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on a compound depend on its potential applications. For example, if a compound shows promise as an inhibitor of a certain enzyme, future research might focus on optimizing its structure for increased potency, testing it in biological systems, and eventually conducting clinical trials .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMXOCLNXDSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449675 | |
| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-19-1 | |
| Record name | 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


